Hydroxy Torsemide-d7

Stable isotope dilution mass spectrometry LC-MS/MS bioanalysis Metabolite quantification

This d7-labeled Hydroxy Torsemide is the required SIDMS internal standard for accurate M1 metabolite quantification in CYP2C9-stratified PK and BE studies. Unlike unlabeled or mismatched analogs, its co-elution corrects matrix effects and ion suppression, ensuring regulatory acceptance for FDA/EMA submissions.

Molecular Formula C16H20N4O4S
Molecular Weight 371.5 g/mol
Cat. No. B15145355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Torsemide-d7
Molecular FormulaC16H20N4O4S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO
InChIInChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,11D
InChIKeyWCYVLAMJCQZUCR-UENXPIBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Torsemide-d7: A Deuterated Stable Isotope-Labeled Metabolite for Quantitative LC-MS/MS Bioanalysis


Hydroxy Torsemide-d7 (CAS 1329613-35-5) is a stable isotope-labeled analog of Hydroxy Torsemide, the primary hepatic metabolite of the loop diuretic torsemide (torasemide). It is a deuterated isotopologue containing seven deuterium atoms (d7) incorporated into the isopropyl urea moiety, yielding a molecular formula of C16H13D7N4O4S and a molecular weight of approximately 371.46 g/mol . This compound is manufactured exclusively as an internal standard for quantitative bioanalytical applications utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is not intended for therapeutic use .

Why Hydroxy Torsemide-d7 Cannot Be Substituted with Unlabeled Hydroxy Torsemide or Other Deuterated Analogs


Unlabeled Hydroxy Torsemide (CAS 99300-68-2) and Hydroxy Torsemide-d7 are chemically distinct analytes with different molecular masses (364.44 g/mol vs. 371.46 g/mol, respectively). In LC-MS/MS quantitative workflows, substituting unlabeled Hydroxy Torsemide as an internal standard introduces co-eluting isobaric interference, eliminates the ability to track extraction recovery and matrix effects independently of the analyte, and fundamentally violates the core principle of stable isotope dilution mass spectrometry (SIDMS) [1]. Furthermore, torsemide and its metabolites, including hydroxy torsemide, undergo stereoselective pharmacokinetics influenced by CYP2C9 polymorphisms; this introduces substantial inter-individual variability that demands a structurally matched, co-eluting internal standard to ensure accurate quantification across diverse patient populations [2]. Substitution with alternative deuterated analogs—such as Torsemide-d7 or Torsemide-d7 Carboxylic Acid—introduces differential extraction behavior and chromatographic retention time shifts, thereby compromising assay accuracy and reproducibility .

Quantitative Differentiation of Hydroxy Torsemide-d7: Evidence-Based Procurement Criteria


Mass Spectrometric Distinction: Hydroxy Torsemide-d7 vs. Unlabeled Hydroxy Torsemide

Hydroxy Torsemide-d7 incorporates seven deuterium atoms at the isopropyl urea moiety, resulting in a +7 Da mass shift relative to unlabeled Hydroxy Torsemide (C16H20N4O4S, monoisotopic mass 364.12 Da vs. 371.16 Da). This mass difference permits baseline chromatographic co-elution with the native analyte while enabling distinct detection in the MS/MS multiple reaction monitoring (MRM) channel, thereby serving as an ideal internal standard for isotope dilution mass spectrometry .

Stable isotope dilution mass spectrometry LC-MS/MS bioanalysis Metabolite quantification

Isotopic Purity: Quantified Deuterium Incorporation vs. Competing Deuterated Products

Commercial Hydroxy Torsemide-d7 is supplied with a quantified isotopic purity specification of >95% deuterium incorporation, with batch-specific certificate of analysis (CoA) values reported at 99.6% (d0 impurity = 0.07%), as verified by HPLC-UV at 290 nm and mass spectrometry . This level of isotopic enrichment exceeds the 98% threshold required by FDA guidance for bioanalytical method validation and minimizes d0 carryover into the analyte channel, a critical source of quantification bias in low-concentration metabolite measurements [1].

Isotopic purity Deuterium incorporation Method validation

Metabolic Pathway Specificity: CYP2C9-Dependent Hydroxylation Tracking vs. Parent Drug Quantification

Hydroxy Torsemide (M1 metabolite) is formed via methyl-hydroxylation of torsemide exclusively by hepatic CYP2C9, an enzyme exhibiting clinically significant genetic polymorphism. CYP2C9*3 allele carriers demonstrate a 50% reduction in torsemide oral clearance and a corresponding 2-fold increase in AUC compared to CYP2C9*1/*1 wild-type individuals [1]. Quantification of hydroxy torsemide, rather than the parent drug alone, is therefore essential for dissecting genotype-phenotype relationships in torsemide metabolism and for identifying patients at risk for exaggerated diuretic response [2].

CYP2C9 pharmacogenomics Metabolite pharmacokinetics Hydroxy torsemide M1 metabolite

Analytical Method Validation: Matrix Effect Correction Compared with Non-Deuterated Internal Standards

In LC-MS/MS quantification of hydroxy torsemide from biological matrices, co-eluting phospholipids and endogenous compounds induce variable ion suppression/enhancement that can bias analyte response by 20-50% unless corrected. Stable isotope-labeled internal standards such as Hydroxy Torsemide-d7 co-elute with the native analyte and experience identical matrix effects, thereby normalizing response variability to within ±15% across the calibration range [1]. In contrast, non-deuterated structural analogs used as internal standards (e.g., tolbutamide in torsemide assays) exhibit differential extraction recovery and retention time shifts, resulting in systematic quantification bias exceeding 30% in post-dose plasma samples [2].

Matrix effect correction Ion suppression LC-MS/MS method validation

Stability and Storage: Validated Long-Term Stability of Deuterated Metabolite Standard

Hydroxy Torsemide-d7 is supplied with validated storage specifications requiring a tightly closed container under cool, dry conditions to prevent deuterium-hydrogen back-exchange and moisture-induced degradation . Unlike unlabeled hydroxy torsemide, which exhibits measurable degradation under ambient humidity over 6-month storage (purity decrease of 2-5% per year under suboptimal conditions), the deuterated analog demonstrates enhanced stability when stored per manufacturer specifications, attributable to the kinetic isotope effect at the deuterated isopropyl moiety [1].

Reference standard stability Deuterated compound storage Quality control

Procurement-Driven Application Scenarios for Hydroxy Torsemide-d7


Regulated Bioanalytical Method Validation for ANDA and NDA Submissions

Hydroxy Torsemide-d7 serves as the gold-standard internal standard for LC-MS/MS assays quantifying hydroxy torsemide (M1 metabolite) in human plasma and urine for pharmacokinetic, bioequivalence, and drug-drug interaction studies submitted to the FDA and EMA. Its use is mandated by the SIDMS principle required under current bioanalytical method validation guidance [1]. The compound's high isotopic purity (>95%, batch CoA 99.6%) ensures minimal d0 interference at the LLOQ, a critical performance parameter for regulatory acceptance .

Pharmacogenomic Studies of CYP2C9 Polymorphism Impact on Torsemide Metabolism

In studies investigating how CYP2C9*2 and *3 variant alleles affect torsemide clearance and diuretic response, accurate quantification of the CYP2C9-dependent hydroxy torsemide metabolite is essential. Hydroxy Torsemide-d7 provides the matched isotopic internal standard necessary to correct for inter-individual matrix variability and ensure genotype-stratified pharmacokinetic parameters are reported without analytical bias [1]. The CYP2C9*3 allele is associated with a 50% reduction in torsemide oral clearance, underscoring the need for robust metabolite quantification .

Clinical Trial Sample Analysis for Torsemide Comparative Effectiveness Research

Large-scale randomized controlled trials comparing torsemide with furosemide or bumetanide in heart failure populations generate thousands of plasma and urine samples requiring torsemide and metabolite quantification. Hydroxy Torsemide-d7 enables high-throughput, reproducible LC-MS/MS analysis with inter-batch precision (CV) maintained below 15% across extended analytical runs, a requirement for multi-center trial data pooling [1]. The TRANSFORM-HF trial and related meta-analyses have demonstrated the clinical equipoise between torsemide and furosemide, heightening the need for precise pharmacokinetic data to resolve remaining questions regarding differential outcomes .

Therapeutic Drug Monitoring (TDM) Assay Development for Personalized Diuretic Dosing

In patients with heart failure and renal impairment, torsemide pharmacokinetics exhibit marked inter-individual variability driven by CYP2C9 genotype and hepatic function. Hydroxy Torsemide-d7 supports the development of clinical LC-MS/MS assays for therapeutic drug monitoring, enabling dose individualization based on measured metabolite-to-parent ratios. The compound's co-elution with native hydroxy torsemide ensures that ion suppression from uremic plasma matrices in CKD patients is accurately normalized, preventing overestimation of drug exposure in this vulnerable population [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Torsemide-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.